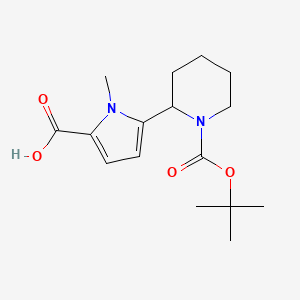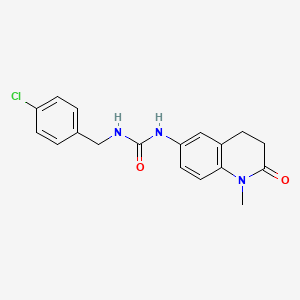
1-(4-Chlorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
カタログ番号 B2993353
CAS番号:
1170408-64-6
分子量: 343.81
InChIキー: KVTJVFUNPHIDGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBTU and has been synthesized using different methods.
科学的研究の応用
Chemical Transformations and Synthetic Applications
- The cleavage of 1-benzyltetrahydroisoquinolines, which may involve structures similar to the queried compound, to secondary amines through urethanes has been explored, offering routes for synthesizing tertiary stilbene urethanes and secondary amines from specific tetrahydroisoquinoline derivatives (Kim, Lee, & Wiegrebe, 1984).
- Research into new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a core structure for various isoquinoline alkaloids, from starting materials like methyl 2-(3-methoxy-3-oxopropyl)benzoate, has been documented. This involves transformations that might relate to derivatives of the queried compound (Mujde, Özcan, & Balci, 2011).
Pharmacological Applications
- Chroman and tetrahydroquinoline ureas have been studied as potent TRPV1 antagonists. This research is crucial for developing new treatments for chronic and acute pain by targeting the TRPV1 pathway with compounds that potentially include or are related to 1-(4-Chlorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (Schmidt et al., 2011).
- Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative effects against cancer cell lines, showcasing the potential of urea derivatives in oncology (Perković et al., 2016).
Enzyme Inhibition and Antimicrobial Activity
- Isoquinoline and quinazoline urea analogues have been identified as antagonists for the human adenosine A(3) receptor, indicating their potential in designing drugs targeting adenosine receptors for various therapeutic applications (Muijlwijk-Koezen et al., 2000).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-22-16-8-7-15(10-13(16)4-9-17(22)23)21-18(24)20-11-12-2-5-14(19)6-3-12/h2-3,5-8,10H,4,9,11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTJVFUNPHIDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(5-Chloro-2-morpholinophenyl)boronic acid
2377605-70-2
(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol
1235439-34-5

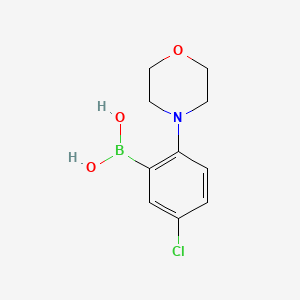

![3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993277.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2993279.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
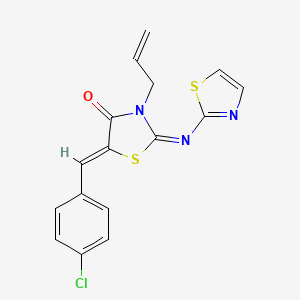
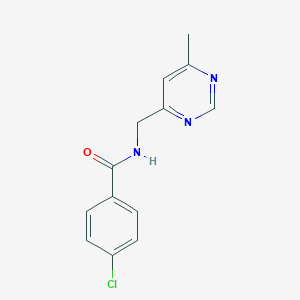
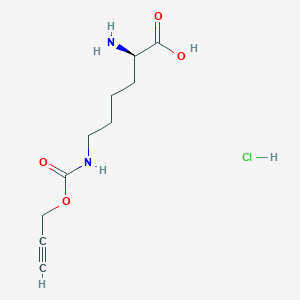
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2993285.png)

![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2993288.png)
![2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2993289.png)
